molecular formula C12H20O8 B2568284 dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 181586-74-3

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No.: B2568284
CAS No.: 181586-74-3
M. Wt: 292.284
InChI Key: TUXATMFHVZOCFP-FUAUIPCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate (CAS: 181586-74-3) is a chiral, polyfunctionalized 1,4-dioxane derivative synthesized from L-tartaric acid via a stereospecific cyclocondensation reaction. The synthesis involves reacting L-tartaric acid with 2,3-butanedione and trimethyl orthoformate in methanol, catalyzed by p-toluenesulfonic acid or camphorsulfonic acid . The product is a tetracyclic structure with four stereocenters (all R-configurations), two methoxy groups at C2/C3, and two methyl groups at C5/C6 (Figure 1). Key physical properties include a melting point of 105.2°C and molecular formula C₁₂H₂₀O₈ .

Properties

CAS No.

181586-74-3

Molecular Formula

C12H20O8

Molecular Weight

292.284

IUPAC Name

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1

InChI Key

TUXATMFHVZOCFP-FUAUIPCOSA-N

SMILES

CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of appropriate dioxane derivatives with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Methanol or other suitable organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:

    Efficiency: Maximizing yield while minimizing waste.

    Safety: Ensuring safe handling of chemicals and reaction conditions.

    Cost-effectiveness: Using cost-effective raw materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.34 (s, 6H, -C-CH₃), 3.30 (m, 6H, -O-CH₃), 3.75 (s, 6H, -CO₂CH₃), 4.51 (m, 2H, -O-CH-) .
  • ¹³C NMR (CDCl₃): δ 17.4 (-C-CH₃), 48.5 (-O-CH₃), 52.5 (-CO₂CH₃), 68.7 (-O-CH-), 168.1 (-CO₂CH₃) .
  • IR: Strong C=O stretch at 1756 cm⁻¹ and C-O-C vibrations at 1141–1204 cm⁻¹ .

Structural Analogs in the 1,3-Dioxolane and 1,4-Dioxane Families

Compound A : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (CAS: N/A)
  • Structure : 1,3-dioxolane core with a 2-hydroxyphenyl substituent and ester groups at C4/C3.
  • Properties : Melting point 94–95°C, [α]²⁰_D = −80 (c 1, CHCl₃), >99% enantiomeric excess .
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL against bacteria and fungi) .
  • Key Difference: The 1,3-dioxolane ring and phenolic substituent enhance biological activity compared to the 1,4-dioxane derivative, which lacks a direct hydroxyl group for hydrogen bonding .
Compound B : (2R,3R,5R,6R)-5,6-Diethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
  • Structure : Ethoxy groups replace methoxy groups at C5/C4.
  • Properties : Hydrolyzed to yield hydroxymethyl derivatives, retaining stereochemistry .
  • Key Difference : Ethoxy groups increase steric bulk and hydrophobicity, altering solubility and reactivity compared to the methoxy analog .
Compound C : D(+)-Lactide (3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione
  • Structure : Cyclic diester with two methyl groups and a six-membered ring.
  • Properties : Melting point 96.5–97.5°C, used in biodegradable polymers (e.g., PLA) .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure 1,4-Dioxane 1,3-Dioxolane 1,4-Dioxane 1,4-Dioxane (lactide)
Substituents 2,3-dimethoxy; 5,6-dimethyl 2-(2-hydroxyphenyl); 4,5-diesters 5,6-diethoxy; 5,6-dimethyl 3,6-dimethyl
Melting Point 105.2°C 94–95°C Not reported 96.5–97.5°C
Bioactivity Not tested MIC: 4.8–5000 µg/mL Not reported Biodegradable polymer precursor
Stereochemical Complexity Four stereocenters (all R) Two stereocenters (4R,5R) Four stereocenters (all R) Two stereocenters (3R,6R)

Key Findings from Comparative Analysis

Functional Group Impact : Methoxy and methyl groups in the target compound enhance steric hindrance and stability but reduce polarity compared to hydroxylated analogs like Compound A .

Biological Relevance: 1,3-Dioxolane derivatives (e.g., Compound A) show superior antimicrobial activity due to phenolic substituents, whereas the target compound’s bioactivity remains unexplored .

Stereochemical Influence : All four stereocenters in the target compound and Compound B enable precise spatial arrangement for chiral applications, contrasting with simpler lactide derivatives .

Biological Activity

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a compound of significant interest in various fields including pharmaceuticals, agricultural chemistry, and material science. This article explores its biological activity based on diverse research sources.

  • Molecular Formula : C₁₂H₂₀O₈
  • Molecular Weight : 292.28 g/mol
  • Melting Point : 106 - 110 °C
  • Appearance : Solid powder or crystals
  • Optical Rotation : [α]20D = -140° (C = 1 in CHCl₃)

1. Pharmaceutical Development

This compound serves as an important intermediate in synthesizing pharmaceuticals targeting metabolic disorders. Its unique structural properties allow it to participate in various chemical reactions that yield biologically active compounds.

2. Agricultural Chemistry

This compound is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption characteristics. This application is crucial for increasing crop yields while minimizing environmental impact.

3. Material Science

In material science, the compound is incorporated into polymer formulations to enhance durability and thermal stability. This application is particularly relevant for materials used in packaging and construction industries.

4. Cosmetic Formulations

The compound's properties make it valuable in skincare products where it acts as a stabilizer and enhances the absorption of active ingredients.

Case Studies

  • Pharmaceutical Synthesis
    • A study highlighted the use of this compound as a precursor for synthesizing various bioactive molecules through cycloaddition reactions. These reactions lead to the formation of functionalized cyclohexene derivatives that possess potential therapeutic properties .
  • Agrochemical Efficacy
    • Research indicated that formulations containing this compound showed improved pest resistance compared to traditional pesticides. The enhanced bioavailability contributed to lower application rates while maintaining effectiveness .

Data Table of Biological Activities

Application AreaActivity DescriptionReference
Pharmaceutical SynthesisIntermediate for metabolic disorder drugs
Agricultural ChemistryEnhances pesticide efficacy and crop yield
Material ScienceImproves durability and thermal stability of polymers
Cosmetic FormulationsActs as a stabilizer and absorption enhancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate, considering its stereochemical complexity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry. A validated approach involves:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., diols or protected carboxylates) to direct stereochemical outcomes.
  • Stepwise Functionalization : Sequential introduction of methoxy and methyl groups via alkylation or esterification under anhydrous conditions to avoid racemization.
  • Purification : Column chromatography with chiral stationary phases (CSPs) to isolate the target stereoisomer .
    • Key Data : In similar dioxane derivatives, yields of 70–85% were achieved using chiral catalysts (e.g., Sharpless conditions) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H and ¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm), methyl (δ 1.2–1.5 ppm), and ester carbonyl (δ 165–175 ppm) signals. Coupling constants (e.g., J=3.4HzJ = 3.4 \, \text{Hz}) confirm axial/equatorial substituents .
  • Polarimetry : Measure optical rotation ([α]D20[\alpha]^{20}_D) to verify enantiopurity (e.g., 80-80^\circ in CHCl₃ for analogous compounds) .
  • HPLC with CSPs : Resolve stereoisomers using columns like Chiralpak® AD-H (hexane/isopropanol eluent) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or dilution.
  • Storage : Store in sealed, airtight containers at 4°C in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound using computational and experimental data?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals and analyzing diffraction data (e.g., Flack parameter < 0.1) .
  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm validates assignments) .
  • VCD Spectroscopy : Measure vibrational circular dichroism to distinguish enantiomers .

Q. How should long-term environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

  • Methodological Answer :

  • Experimental Framework :
  • Abiotic Testing : Hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and sorption studies (OECD 106/111 guidelines).
  • Biotic Testing : Aerobic/anaerobic biodegradation (OECD 301/311) using activated sludge or sediment microcosms .
  • Analytical Tools : LC-MS/MS for quantification (LOQ ≤ 1 ppb) and isotope tracing to track degradation pathways .

Q. How can bioactivity data (e.g., antimicrobial MIC values) be critically analyzed to identify structure-activity relationships (SAR)?

  • Methodological Answer :

  • Data Normalization : Express MIC values (µg/mL) relative to positive controls (e.g., amikacin for bacteria; fluconazole for fungi) .
  • SAR Modeling : Use QSAR software (e.g., MOE) to correlate substituent electronegativity or steric bulk with activity. For example, electron-withdrawing groups on the dioxane ring may enhance membrane penetration .
  • Statistical Validation : Apply ANOVA to assess significance across replicates (p < 0.05) .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KDK_D) in real-time using immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450) and validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.